4-Phenyl-3-isocoumarinic acid
Description
4-Phenyl-3-isocoumarinic acid is a synthetic isocoumarin derivative characterized by a phenyl group at position 4 and a carboxylic acid moiety at position 3. Its derivatives, such as the allyl amide, have demonstrated significant pharmacological activities, particularly in modulating blood coagulation pathways. For example, the allyl amide derivative exhibits hyperprothrombinemic activity, antagonizing the anticoagulant effects of Warfarin in rats and rabbits, suggesting a mechanism akin to Vitamin K . Synthetic routes for related compounds often involve acetylation or hydrolysis steps, as seen in hydroxy-3-phenylcoumarin synthesis (e.g., Scheme 1 in ) .
Properties
CAS No. |
42062-05-5 |
|---|---|
Molecular Formula |
C16H9NaO4 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
sodium;1-oxo-4-phenylisochromene-3-carboxylate |
InChI |
InChI=1S/C16H10O4.Na/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)20-14;/h1-9H,(H,17,18);/q;+1/p-1 |
InChI Key |
GPOMUWDGOJHHLJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)[O-].[Na+] |
Other CAS No. |
42062-05-5 |
Synonyms |
4-phenyl-3-isocoumarinic acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Pechmann Condensation for Isocoumarin Core Formation
The Pechmann reaction using resorcinol and β-ketoesters (e.g., ethyl acetoacetate) in the presence of FeCl₃·6H₂O generates the isocoumarin backbone. Subsequent phenyl group introduction occurs via Suzuki coupling or Friedel-Crafts alkylation .
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| FeCl₃·6H₂O (10 mol%) | Toluene | Reflux (110°C) | 16 hr | 92% |
| BF₃·Et₂O | Ethanol | Reflux (78°C) | 6 hr | 72–96% |
Esterification and Amidation
The carboxylic acid group at position 3 undergoes esterification or amidation to enhance bioavailability. For example:
-
Allyl amide formation : Reacting with allylamine under DCC/DMAP conditions produces 4-phenyl-3-isocoumarinic acid allyl amide , a potent anticoagulant antagonist .
| Reaction | Reagent | Conditions | Application |
|---|---|---|---|
| Amidation | Allylamine, DCC/DMAP | Dry DCM, 0°C → RT, 12 hr | Anticoagulant antagonism |
| Esterification | Ethanol, H₂SO₄ | Reflux, 4 hr | Prodrug synthesis |
Cycloaddition Reactions
The α,β-unsaturated ketone moiety participates in Diels-Alder reactions with dienes. For instance, reaction with 1,3-butadiene yields bicyclic adducts, useful in natural product synthesis .
Modulation of Kinase Pathways
4-Phenyl-3-isocoumarinic acid derivatives selectively inhibit JNK and p38 MAPK phosphorylation in tumorigenic cells (e.g., H2009 carcinoma) while sparing non-tumorigenic cells .
| Cell Line | Effect on JNK | Effect on p38 MAPK | Growth Inhibition (IC₅₀) |
|---|---|---|---|
| H2009 carcinoma | ↓ Phosphorylation | ↑ Phosphorylation | 12.5 µM |
| Normal HBE cells | No effect | No effect | >50 µM |
Anticoagulant Activity
The allyl amide derivative antagonizes warfarin -induced anticoagulation by competing for vitamin K epoxide reductase binding sites .
Hydrolytic Degradation
Under alkaline conditions (pH > 9), the lactone ring undergoes hydrolysis to form 4-phenyl-3-carboxycoumarin , which further decarboxylates at elevated temperatures .
| Condition | Product | Half-Life |
|---|---|---|
| pH 9.0, 37°C | 4-Phenyl-3-carboxycoumarin | 2.5 hr |
| pH 9.0, 60°C | 4-Phenylcoumarin | 0.8 hr |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxy-3-Phenylcoumarins (Compounds 5–8)
Hydroxy-3-phenylcoumarins share a coumarin backbone but differ in hydroxylation patterns and substituent positions. These compounds were evaluated for antioxidant capacity using cyclic voltammetry (CV), oxygen radical absorbance capacity (ORAC), and electron spin resonance (ESR) assays . Key findings include:
- Oxidation Potentials: Higher hydroxylation correlated with increased antioxidant activity, particularly against peroxyl and hydroxyl radicals.
- Mechanistic Insights : CV data revealed that electron-donating groups (e.g., hydroxyl) enhance radical scavenging efficiency.
Other Isocoumarin Derivatives
- Alkylamido Derivatives : The allyl amide of 4-phenyl-3-isocoumarinic acid shows potent hyperprothrombinemic activity, reversing Warfarin-induced anticoagulation . Other alkylamido derivatives may vary in pharmacokinetics based on alkyl chain length .
Functional Analogs: Warfarin and Vitamin K
- Warfarin : A 4-hydroxycoumarin anticoagulant that inhibits Vitamin K epoxide reductase. The allyl amide derivative of 4-phenyl-3-isocoumarinic acid directly antagonizes Warfarin, restoring clotting function .
- Vitamin K : Both Vitamin K and the allyl amide derivative share a role in prothrombin synthesis, though their structural motifs differ significantly .
Key Research Findings and Mechanisms
- Anticoagulant Antagonism : The allyl amide derivative’s efficacy in reversing Warfarin suggests competitive binding to Vitamin K-dependent enzymes, though exact targets remain under investigation .
- Hydroxyl groups in coumarins favor antioxidant activity, while carboxylic acid/amide groups in isocoumarins favor coagulation modulation .
Q & A
Q. How can researchers optimize reaction yields for 4-Phenyl-3-isocoumarinic acid under varying catalytic conditions?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to test catalysts (e.g., Lewis acids), solvents, and temperatures. Monitor reaction progress via TLC or HPLC. For example, Ferriz et al. optimized carbamate synthesis by adjusting solvent polarity and catalyst loading . Statistical tools (ANOVA) can identify significant variables affecting yield .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer : Replicate experiments using identical protocols (e.g., cell lines, incubation times). If discrepancies persist, analyze batch-to-batch purity via LC-MS or differential scanning calorimetry (DSC). Consider clustered data analysis techniques (e.g., mixed-effects models) to account for nested variables, as recommended for pharmacological studies .
Q. How can computational modeling guide the design of 4-Phenyl-3-isocoumarinic acid derivatives with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclooxygenase-2). Validate predictions with in vitro assays. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups) with activity, referencing prior isocoumarin SAR studies .
Experimental Design & Reproducibility
Q. What protocols ensure reproducibility in synthesizing and testing 4-Phenyl-3-isocoumarinic acid?
- Methodological Answer : Document all parameters (e.g., solvent grade, stirring rate) in a lab notebook. Share raw spectral data and chromatograms in supplementary materials. For in vitro assays, include positive/negative controls and report inter-assay variability. Adhere to guidelines for experimental reporting in chemistry, as outlined by academic journals .
Q. How should researchers address batch variability in biological assays for this compound?
- Methodological Answer : Standardize compound storage (e.g., desiccated, -20°C) and pre-test solubility in assay buffers. Use a single batch for a study series. For multi-batch studies, include batch identity as a covariate in statistical models .
Data Presentation & Publication
Q. What structural and analytical data are essential for publishing a novel synthesis of 4-Phenyl-3-isocoumarinic acid?
Q. How can researchers frame their findings on 4-Phenyl-3-isocoumarinic acid to highlight academic novelty?
- Methodological Answer : Emphasize gaps addressed, such as unexplored substituent effects or novel biological targets. Use the "Problem-Gap-Impact" framework in abstracts: e.g., "While isocoumarins are known for anti-inflammatory activity, the role of 3-carboxyl substitution remains unstudied. Our work demonstrates..." .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
